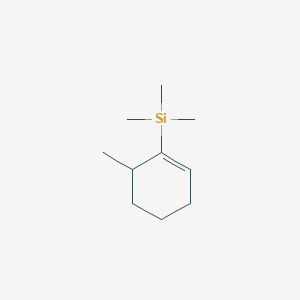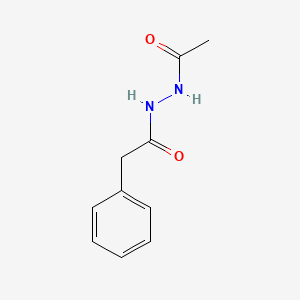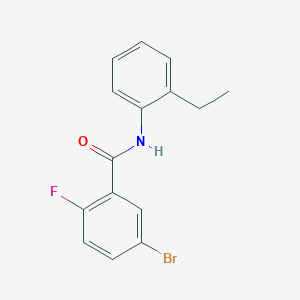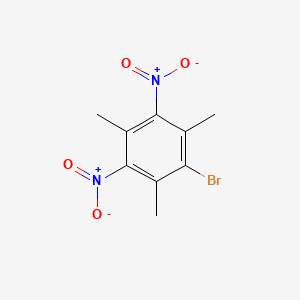
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is an organic compound with a complex structure that includes bromine, methyl, and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- typically involves multiple steps, starting with the bromination of a benzene derivative. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Nitration: Addition of nitro groups to the benzene ring under controlled conditions using nitric acid and sulfuric acid.
Methylation: Introduction of methyl groups to the benzene ring using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and bromine groups on biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 2-bromo-1,3,5-trimethyl-: Similar structure but different positions of the bromine and nitro groups.
1,3,5-Tris(bromomethyl)benzene: Contains three bromine atoms and is used in different applications.
Uniqueness
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
143056-43-3 |
|---|---|
Formule moléculaire |
C9H9BrN2O4 |
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
1-bromo-2,4,6-trimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C9H9BrN2O4/c1-4-7(10)5(2)9(12(15)16)6(3)8(4)11(13)14/h1-3H3 |
Clé InChI |
XUOMMFKVKLQOFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)Br)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


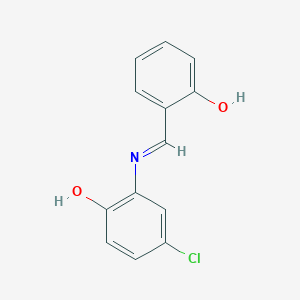
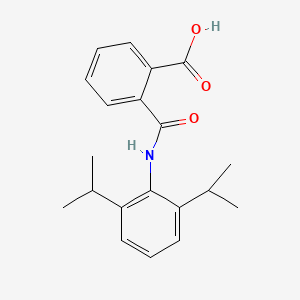
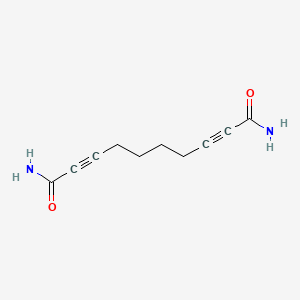


![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)
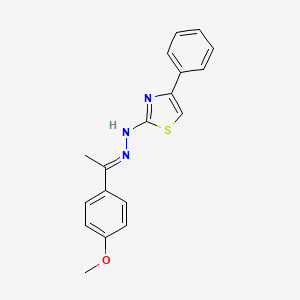

![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)
